1-Cyclododecylethanone
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Overview
Description
1-Cyclododecylethanone, also known as Ethanone, 1-cyclododecyl-, is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol It is a ketone characterized by a cyclododecyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclododecylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclododecane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclododecylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclododecylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclododecylethanone exerts its effects depends on the specific application. In chemical reactions, the ketone group acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Cyclododecanone: Similar structure but lacks the ethanone moiety.
Cyclododecylmethanol: Contains a hydroxyl group instead of a ketone.
Cyclododecylmethyl ketone: Similar but with a different alkyl group attached to the ketone.
Uniqueness: 1-Cyclododecylethanone is unique due to the presence of both a cyclododecyl group and an ethanone moiety, which imparts distinct chemical and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
CAS No. |
28925-00-0 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-cyclododecylethanone |
InChI |
InChI=1S/C14H26O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
InChI Key |
FTPUBZGARRXJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCCCCCCCC1 |
Canonical SMILES |
CC(=O)C1CCCCCCCCCCC1 |
28925-00-0 | |
Origin of Product |
United States |
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